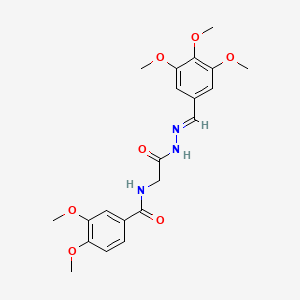![molecular formula C14H20BrN3O4S B2585489 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide CAS No. 2415500-06-8](/img/structure/B2585489.png)
5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide , also known by its chemical formula C₃H₄BrN₃ , is a synthetic compound with intriguing pharmacological potential. Its structure combines a pyridine ring, a piperidine moiety, and a carboxamide group. Let’s explore its various aspects:
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, piperidine ring formation, and carboxamide functionalization. Researchers have employed diverse synthetic routes, but a detailed protocol remains elusive. Further studies are needed to optimize and streamline its synthesis.
Molecular Structure Analysis
The molecular structure of 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide reveals the following key features:
- A pyridine ring (C₅H₄N) fused with a piperidine ring (C₅H₁₁N).
- The 5-bromo substituent at one of the pyridine positions.
- The carboxamide group (CONH₂) attached to the pyridine ring.
Chemical Reactions Analysis
- Bromination : The introduction of the bromine atom occurs via electrophilic aromatic substitution. Bromination enhances the compound’s reactivity and influences its pharmacological properties.
- Piperidine Ring Formation : The piperidine moiety is crucial for biological activity. Its formation involves cyclization of an appropriate precursor.
- Carboxamide Functionalization : The carboxamide group contributes to solubility and potential interactions with biological targets.
Mechanism of Action
While specific details remain speculative, the compound likely interacts with cellular receptors or enzymes. Its structural motifs suggest potential modulation of neurotransmitter systems, ion channels, or kinases. Further studies are warranted to elucidate its precise mechanism.
Physical and Chemical Properties Analysis
- Physical State : Typically a white crystalline solid.
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in polar solvents (e.g., DMSO, methanol).
- Stability : Sensitive to light and moisture.
Safety and Hazards
- Toxicity : Limited data available; exercise caution during handling.
- Hazardous Reactions : Avoid strong oxidizing agents.
- Health Risks : Follow safety protocols when working with this compound.
Future Directions
- Biological Evaluation : Investigate its pharmacological activity (e.g., receptor binding, enzyme inhibition).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.
- Preclinical Studies : Assess efficacy and safety in relevant models.
- Formulation Development : Optimize delivery methods (oral, injectable, etc.).
properties
IUPAC Name |
5-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O4S/c1-22-14(3-5-18(6-4-14)23(2,20)21)10-17-13(19)11-7-12(15)9-16-8-11/h7-9H,3-6,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOTUVFFWFSDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(piperidylsulfonyl)amino]benzoate](/img/structure/B2585406.png)
![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)
![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)
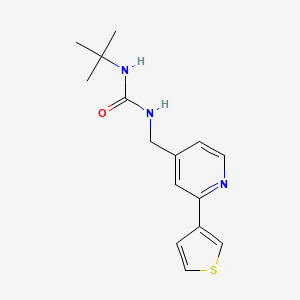
![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)
![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)
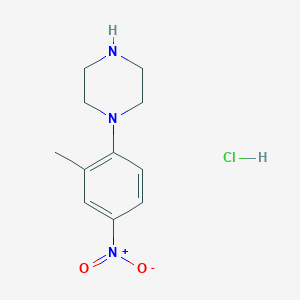
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2585417.png)
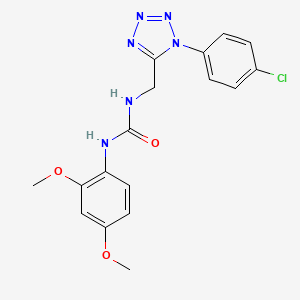
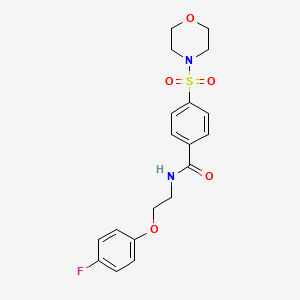
![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole](/img/structure/B2585422.png)
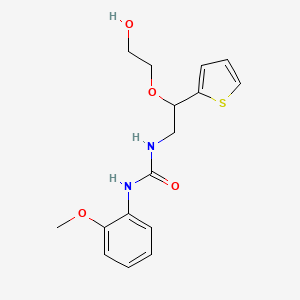
![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)
